molecular formula C10H10BrFO B14050268 1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one

Cat. No.: B14050268
M. Wt: 245.09 g/mol
InChI Key: OFGBBZKABOOMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a fluorophenyl group, and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One common method involves the bromination of 3-fluorobenzyl alcohol to form 3-fluorobenzyl bromide, which is then reacted with acetone under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various biological targets. This reactivity can be harnessed in biochemical assays to label or modify specific proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: Similar in structure but lacks the fluorophenyl group.

    Phenylacetone: Contains a phenyl group and a propanone group but lacks the bromomethyl and fluorophenyl groups.

Uniqueness

1-(2-(Bromomethyl)-3-fluorophenyl)propan-2-one is unique due to the presence of both a bromomethyl and a fluorophenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H10BrFO/c1-7(13)5-8-3-2-4-10(12)9(8)6-11/h2-4H,5-6H2,1H3

InChI Key

OFGBBZKABOOMLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.